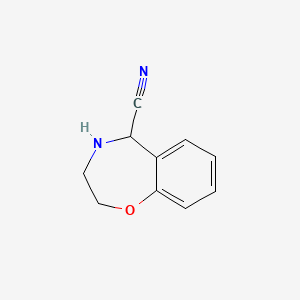

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile

Description

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-9-8-3-1-2-4-10(8)13-6-5-12-9/h1-4,9,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIGDJOODLGTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(N1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with bromoacetonitrile under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired benzoxazepine ring . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzoxazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of 2,3,4,5-tetrahydro-1,4-benzoxazepine exhibit significant antidepressant properties. A study demonstrated that certain derivatives could enhance serotonin levels in the brain, which is crucial for mood regulation. These findings suggest that the compound may serve as a lead structure for developing new antidepressants.

Neuroprotective Effects

Another promising application is in neuroprotection. The compound has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests potential therapeutic uses in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Properties

The anti-inflammatory effects of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have been evaluated in animal models. These compounds demonstrated a reduction in pro-inflammatory cytokines, indicating their potential use in treating inflammatory disorders.

Polymer Chemistry

In material science, the incorporation of 2,3,4,5-tetrahydro-1,4-benzoxazepine into polymer matrices has been explored to enhance mechanical properties and thermal stability. Research indicates that polymers containing this compound exhibit improved tensile strength and resistance to thermal degradation.

Nanocomposites

The compound has also been investigated for use in nanocomposites. Studies show that adding nanoparticles to a polymer matrix containing 2,3,4,5-tetrahydro-1,4-benzoxazepine can significantly improve electrical conductivity and mechanical properties.

Case Studies

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, some derivatives of benzoxazepine have been shown to induce cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Key Spectroscopic Features of Benzoxazepine and Benzothiazepine Derivatives

| Compound Class | Core Heteroatom | Substituent | IR (C≡N or C-S stretch, cm⁻¹) | ¹H-NMR (δ, ppm) | Reaction Time (h) |

|---|---|---|---|---|---|

| Benzoxazepine-5-carbonitrile | Oxygen | Nitrile (C≡N) | ~2250 (C≡N) | Not reported in evidence | Not specified |

| 5-Cyclopentyl-thiazepine | Sulfur | Cyclopentyl | ~650 (C-S) | 1.45–1.65 (m, cyclopentyl H) | 16 |

| 5-Ethyl-thiazepine | Sulfur | Ethyl | ~650 (C-S) | 0.90–1.40 (t, ethyl H) | 16 |

Notes:

- IR spectra for nitrile-containing benzoxazepines show distinct C≡N stretches (~2250 cm⁻¹), absent in thiazepines.

- Thiazepines exhibit characteristic C-S IR absorptions (~650 cm⁻¹) and alkyl proton resonances in ¹H-NMR, correlating with substituent size .

Research Implications and Limitations

While benzothiazepines demonstrate predictable synthetic scalability and well-characterized spectroscopic profiles, the nitrile-substituted benzoxazepine offers unique reactivity for further functionalization (e.g., cyano-to-amide conversions).

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile (CAS No. 1934455-21-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources, including recent studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxazepine ring fused with a nitrile group. The molecular formula is with a molecular weight of approximately 174.20 g/mol. Its unique structure contributes to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

- A study reported that derivatives of this compound exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line. The most active derivative demonstrated an IC50 value of .

- The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest through modulation of apoptosis regulatory pathways .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cancer cells that lead to programmed cell death.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 2,3,4,5-Tetrahydro-1,4-benzoxazepine | Benzoxazepine | Anticancer activity (IC50: 0.67 µM) |

| 2,3,4,5-Tetrahydro-1,4-benzothiazepine | Benzothiazepine | Antimicrobial properties |

| 2,3,4,5-Tetrahydro-1,4-benzodiazepine | Benzodiazepine | CNS activity (anxiolytic effects) |

Case Studies

Several case studies have been documented regarding the biological activity of derivatives derived from 2,3,4,5-tetrahydro-1,4-benzoxazepine:

- Study on MCF-7 Cells : This study focused on the synthesis and evaluation of various derivatives against MCF-7 cells. It was found that modifications at specific positions on the benzoxazepine ring significantly enhanced anticancer activity .

- Microarray Analysis : cDNA microarray technology was employed to identify potential drug targets for these compounds. The results indicated that several genes involved in apoptosis were upregulated upon treatment with the most active derivative .

Q & A

Q. What are the established synthetic routes for 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carbonitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclization reactions or modifications of benzoxazepine precursors. A common method involves the modified Pictet-Spengler reaction , where a primary amine reacts with a carbonyl compound under acidic conditions to form the benzoxazepine core . For example, bromination of precursor molecules (e.g., benzoxazepine derivatives) followed by carboxylation or nitrile introduction can yield the target compound. Reaction parameters such as temperature (80–120°C), solvent choice (acetic anhydride or DMF), and catalyst (fused sodium acetate) critically impact yield and purity. Evidence from IR and NMR spectra (e.g., nitrile absorption at ~2220 cm⁻¹) confirms functional group integrity .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Key Spectral Data (IR/NMR) |

|---|---|---|---|

| Bromination | Br₂, CH₂Cl₂, 0°C → RT | 65–70 | C-Br stretch: 550–600 cm⁻¹ |

| Cyclization | HCl, reflux, 12 h | 57–68 | NH stretch: 3200–3400 cm⁻¹ |

| Nitrile Introduction | KCN, DMF, 80°C | 60–75 | CN stretch: ~2220 cm⁻¹ |

Q. How is structural characterization performed for 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives?

Structural elucidation relies on multinuclear NMR (¹H, ¹³C) , IR spectroscopy , and mass spectrometry . For example:

- ¹H-NMR : Protons on the benzoxazepine ring appear as multiplet signals between δ 2.2–5.4 ppm, with distinct coupling patterns for axial/equatorial hydrogens .

- ¹³C-NMR : The nitrile carbon resonates at ~117 ppm, while carbonyl carbons (if present) appear at 165–175 ppm .

- HR-FABMS : Molecular ion peaks (e.g., m/z 250.1265 for C₁₄H₂₀NOS) confirm molecular formula accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar benzoxazepine derivatives?

Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects . For example, in N-formyl-5-substituted derivatives, the C5-H proton exhibits splitting (δ 4.6–5.4 ppm) due to restricted rotation around the formyl group . To address ambiguity:

- Perform variable-temperature NMR to observe dynamic effects.

- Use DFT calculations to predict chemical shifts and compare with experimental data.

- Cross-validate with X-ray crystallography (if crystals are obtainable) .

Q. What strategies optimize the enantioselective synthesis of this compound?

Enantiocontrol is challenging due to the compound’s flexible seven-membered ring. Approaches include:

- Chiral auxiliaries : Temporarily attach a chiral group (e.g., Evans’ oxazolidinones) to direct stereochemistry during cyclization .

- Asymmetric catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) in Pictet-Spengler reactions to achieve >90% ee .

- Kinetic resolution : Separate enantiomers via enzymatic or chemical methods .

Table 2: Enantioselective Synthesis Metrics

| Method | Catalyst/Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| Chiral Brønsted acid | TRIP, toluene | 88 | 62 |

| Enzymatic resolution | Lipase, hexane | 95 | 45 |

Q. How do substituents on the benzoxazepine core influence pharmacological activity?

Substituent effects are studied via structure-activity relationship (SAR) assays:

- Electron-withdrawing groups (e.g., -CN, -Br) enhance binding to CNS targets (e.g., GABA receptors) by increasing polarity .

- Bulkier substituents (e.g., cyclopentyl) reduce metabolic degradation but may lower solubility .

- In vitro testing : Measure IC₅₀ values in receptor-binding assays (e.g., serotonin reuptake inhibition) .

Data Contradiction Analysis

Q. Why do reported yields for similar benzoxazepine syntheses vary across studies?

Yield discrepancies often stem from:

- Purification methods : Column chromatography vs. recrystallization (e.g., 68% vs. 57% for nitrile derivatives) .

- Scale effects : Milligram-scale reactions may underperform due to inefficient mixing or heat transfer.

- Reagent quality : Trace moisture in solvents or catalysts (e.g., KCN) can deactivate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.